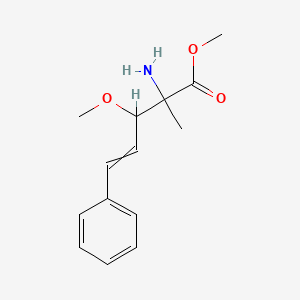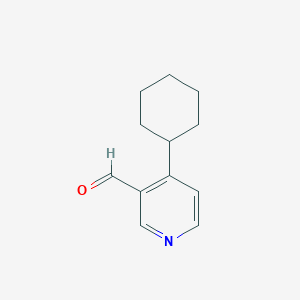
4-Oxohexane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxohexane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by the presence of four cyano groups and a ketone functional group. This compound is part of a broader class of tetracarbonitriles, which are known for their significant reactivity and utility in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxohexane-1,1,2,2-tetracarbonitrile typically involves the reaction of hexanone with tetracyanoethylene. This reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid in a solvent such as 1,4-dioxane. The reaction mixture is stirred at a temperature range of 30-40°C until complete dissolution is achieved .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by employing solvent-free conditions. This method not only conforms to green chemistry principles but also ensures high conversion rates and yields ranging from 84-98% . The absence of toxic solvents and the high efficiency of this method make it particularly attractive for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxohexane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tetracyanoethylene, hydrochloric acid, and ammonium acetate. The reaction conditions often involve moderate temperatures and the use of solvents like 1,4-dioxane or acetic acid .
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as hydroxytricyanopyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxohexane-1,1,2,2-tetracarbonitrile has found applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of 4-Oxohexane-1,1,2,2-tetracarbonitrile primarily involves its ability to undergo rearrangement and substitution reactions. These reactions often lead to the formation of highly conjugated systems, which can interact with various molecular targets. The presence of multiple cyano groups and a ketone functional group allows for diverse reactivity, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxopentane-1,1,2,2-tetracarbonitrile: Similar in structure but with one less carbon atom in the main chain.
4-Oxoalkane-1,1,2,2-tetracarbonitriles: A broader class of compounds that include various alkane derivatives.
Uniqueness
4-Oxohexane-1,1,2,2-tetracarbonitrile is unique due to its specific chain length and the presence of four cyano groups, which confer distinct reactivity and stability. Its ability to form highly conjugated systems and its versatility in synthetic applications make it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
90138-05-9 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
4-oxohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4O/c1-2-9(15)3-10(6-13,7-14)8(4-11)5-12/h8H,2-3H2,1H3 |
InChI-Schlüssel |
UEEZGKOZEFNAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
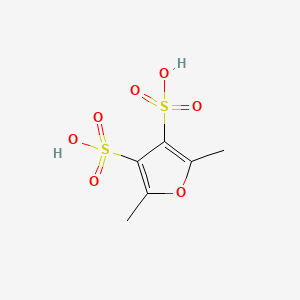
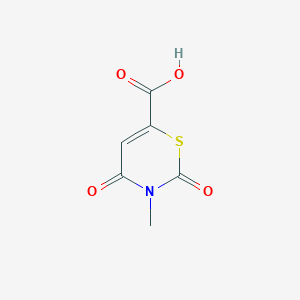
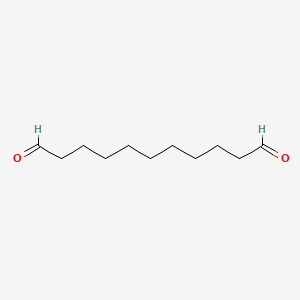
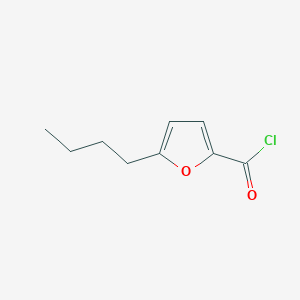
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)


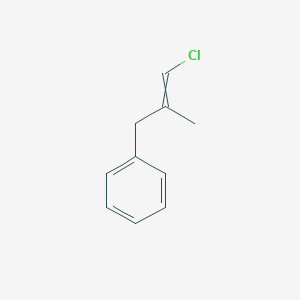
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)

